
1-(2,4-二氯-5-甲氧基苯基)-5-(2-丙炔基硫代)-1H-1,2,3,4-四唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The triazole ring is known for its versatility in chemical reactions and its ability to act as a scaffold for various substituents, which can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various routes. One such method involves the reaction of 4,5-dibromo-1H-1,2,3-triazole with different reagents to introduce substituents at the N-atoms. For instance, the reaction with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride under various conditions yields products substituted at the N-atoms . Furthermore, lithiation of 4,5-dibromo-1H-1,2,3-triazole followed by quenching with disulfides can lead to the formation of 5-substituted 1,2,3-triazoles, as demonstrated by the synthesis of 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole with a high yield of 91.5% .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further modified by substituents on the ring. The structure of these compounds is often elucidated using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information about the functional groups present and the overall molecular framework .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups into the molecule. For example, triazaphosphopine derivatives can be alkylated with reagents like methyl iodide or benzyl chloride to yield s-alkylated derivatives . The reactivity of the triazole ring makes it a valuable component in the design of compounds with potential applications in various fields, including medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by the substituents attached to the triazole ring. These properties include solubility, melting point, and reactivity, which are crucial for the compound's application and behavior in different environments. The introduction of electron-donating or electron-withdrawing groups can significantly affect these properties, as well as the compound's stability and reactivity .
科学研究应用
合成和化学性质
- 对包括 1,2,3,4-四唑在内的唑类的研究探索了各种合成方法和化学反应。例如,4,5-二溴-1H-1,2,3-三唑已通过各种途径合成,并与不同的氯化物反应生成取代的三唑,展示了唑类衍生物可能发生的多样化化学转化 (Iddon & Nicholas,1996)。
- 已研究某些四唑衍生物的晶体结构,提供了对这些化合物物理特性的见解,这对于了解它们的潜在应用至关重要 (Al-Hourani 等,2015)。
抗菌和抗真菌特性
- 对新型 1,2,4-三唑衍生物的合成和抗菌活性的研究已识别出对各种微生物具有良好至中等活性的化合物,表明其潜在的药用应用 (Bektaş 等,2007)。
腐蚀抑制
- 已探索在金属(如低碳钢)的腐蚀控制中使用 1,2,4-三唑化合物。这些化合物作为酸性环境中腐蚀抑制剂的效率突出了它们在工业应用中的潜力 (Bentiss 等,2009)。
电化学和生物活性
- 对四唑衍生物的电化学的研究,特别是与它们的抗分枝杆菌特性相关的研究,证明了这些化合物在药物化学中的用途 (Nesměrák 等,2010)。
结构和药理分析
- 1,2,4-三唑衍生物的酰肼和亚甲基酰肼的开发及其抗菌特性,强调了它们作为药物剂的潜力 (Samelyuk & Kaplaushenko,2013)。
抗炎潜力
- 对新型分子(如 3-氯-5-甲氧基-1-苯并[b]噻吩-2-磺酰胺)的研究,其在结构上与 1,2,3,4-四唑相关,显示出在抗炎剂开发中的前景 (Moloney,2000)。
树枝状聚合物的合成
- 使用这些化合物作为构建模块合成 1,2,4-三唑树枝状聚合物,表明在需要高杂原子含量或提高对条件的抵抗力的领域中具有潜在应用 (Maes, Verstappen, & Dehaen,2006)。
属性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-prop-2-ynylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4OS/c1-3-4-19-11-14-15-16-17(11)9-6-10(18-2)8(13)5-7(9)12/h1,5-6H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDREAJUFWZFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC#C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


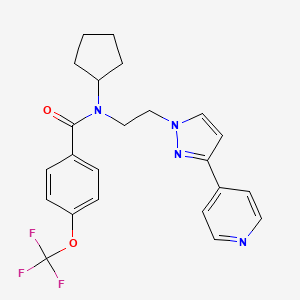
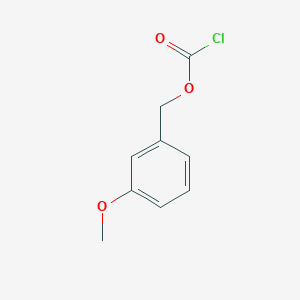
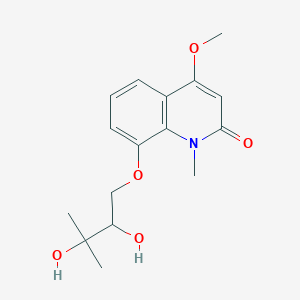
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

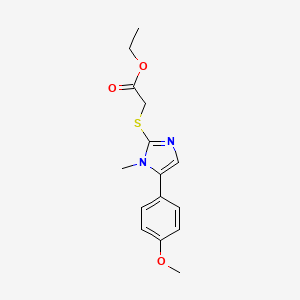
![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)
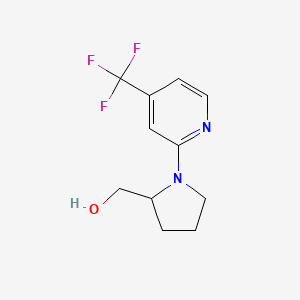
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)
![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
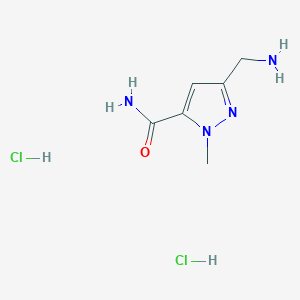
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)
